molecular formula C29H27BrN2O4 B2891384 (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazol-5-one CAS No. 330159-40-5

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2891384
CAS No.: 330159-40-5
M. Wt: 547.449
InChI Key: BXJCKMQHTQGXQA-UQQQWYQISA-N
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Description

The compound (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazol-5-one is a structurally complex imidazolone derivative featuring a benzodioxole-substituted methylidene group at position 4, a 4-bromophenyl group at position 2, and a 4-(hexyloxy)phenyl substituent at position 1 of the imidazolone core. Its molecular formula is C₂₉H₂₆BrN₂O₄, with a molecular weight of 561.44 g/mol (calculated).

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-bromophenyl)-3-(4-hexoxyphenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27BrN2O4/c1-2-3-4-5-16-34-24-13-11-23(12-14-24)32-28(21-7-9-22(30)10-8-21)31-25(29(32)33)17-20-6-15-26-27(18-20)36-19-35-26/h6-15,17-18H,2-5,16,19H2,1H3/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJCKMQHTQGXQA-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=NC(=CC3=CC4=C(C=C3)OCO4)C2=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=N/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24BrN2O3C_{24}H_{24}BrN_2O_3, with a molecular weight of approximately 414.4 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. For instance, benzodioxole derivatives have demonstrated significant α-amylase inhibitory activity with IC50 values ranging from 0.68 µM to 2.57 µM in various studies .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar benzodioxole derivatives have exhibited cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For example, certain derivatives displayed IC50 values against cancer cells ranging from 26 to 65 µM .
  • Antidiabetic Effects : Research indicates that compounds with similar structures can lower blood glucose levels in diabetic models. For instance, one study reported a reduction in blood glucose from 252.2 mg/dL to 173.8 mg/dL in diabetic mice treated with a related compound .

Case Study 1: Antidiabetic Potential

A study conducted on benzodioxole carboxamide derivatives revealed that one of the compounds significantly inhibited α-amylase with an IC50 value of 0.68 µM and effectively reduced blood glucose levels in diabetic mice . This highlights the potential for developing new antidiabetic drugs based on similar scaffolds.

Case Study 2: Anticancer Activity

In vitro studies have shown that benzodioxole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds tested against various cancer lines showed effective inhibition with IC50 values between 26 and 65 µM . These findings suggest that the compound may be a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (α-amylase)IC50 (Cancer Cells)Reference
Compound AC24H24BrN2O30.68 µM26–65 µM
Compound BC25H25NO0.85 µMNot specified
Compound CC17H10BrNO42.57 µMNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Key Findings from Comparative Analysis:

Structural Diversity :

  • The target compound’s hexyloxy chain is a distinguishing feature, absent in most analogs. This substituent likely increases hydrophobicity, which could improve membrane permeability compared to shorter alkoxy chains (e.g., methoxy in ) .
  • Halogenated analogs (e.g., 4-bromo, 4-chloro in ) are common, suggesting halogenation is a preferred strategy for tuning electronic properties and bioactivity.

Synthetic Efficiency: High yields (>90%) are achievable for benzodioxol- and thioxo-substituted imidazolones via one-pot methods (e.g., 96% for 4a in ).

The target compound lacks this group, which may limit specific interactions but reduce metabolic instability. Antimicrobial activity is reported for halogenated derivatives (e.g., ), but the target compound’s biological data remain unexplored in the provided literature.

Characterization Techniques :

  • All analogs were validated via NMR, IR, and mass spectrometry (e.g., ), with crystallographic data (e.g., SHELX refinements ) ensuring structural accuracy.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving the condensation of precursors under reflux conditions. For example, a similar imidazol-5-one derivative was prepared by refluxing 1-(4-acetylphenyl)-4-benzylidene-2-methyl-imidazol-5-one with substituted benzaldehyde in ethanol under basic (NaOH) conditions for 10 hours . Optimization can leverage Design of Experiments (DoE) principles, as demonstrated in flow-chemistry systems for analogous compounds, where parameters like temperature, solvent, and reaction time are systematically varied to maximize yield and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry (e.g., Z/E configuration) and substituent positions, as shown in studies of structurally related imidazolone derivatives . High-Performance Liquid Chromatography (HPLC) and Infrared (IR) spectroscopy (e.g., C=O stretching at ~1720 cm⁻¹) are used to assess purity and functional groups . Elemental analysis further validates stoichiometry .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For example, imidazolone derivatives with benzylidene groups are prone to hydrolysis in acidic/basic environments. Storage in inert atmospheres (e.g., argon) at −20°C is recommended based on protocols for similar compounds .

Advanced Research Questions

Q. How can computational modeling predict this compound’s photophysical or electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps and absorption/emission spectra. For example, fluorescent maleimide derivatives were designed using coupled DFT and experimental data to tailor photophysical behavior, enabling predictions of solvatochromic effects . Similar approaches can guide modifications to enhance fluorescence or redox activity.

Q. What mechanistic insights exist for its reactivity in biological or catalytic systems?

  • Methodological Answer : Kinetic studies and isotopic labeling (e.g., ²H/¹³C) can elucidate reaction pathways. For instance, NMR-based monitoring of imidazolone derivatives revealed tautomerization equilibria and nucleophilic attack sites . Molecular docking simulations (e.g., with bacterial enzymes) may explain antimicrobial activity by analyzing binding affinities .

Q. How can structural contradictions in synthesized batches be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemical ambiguities. A study of (Z)-4-(2-hydroxybenzylidene)-imidazol-5-one used SC-XRD to confirm the Z-configuration and hydrogen-bonding network . Pairing this with dynamic NMR can track conformational changes in solution .

Q. What advanced strategies enhance yield in large-scale synthesis?

  • Methodological Answer : Continuous-flow chemistry, as applied to diphenyldiazomethane synthesis, improves scalability and safety by minimizing exothermic risks and enabling real-time monitoring . Microwave-assisted synthesis could further reduce reaction times for imidazolone intermediates .

Q. How is structure-activity relationship (SAR) studied for biological applications?

  • Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., bromophenyl, hexyloxy) and testing against biological targets. For example, substituted benzimidazole-thiazole hybrids were screened for antimicrobial activity using agar diffusion assays and MIC (Minimum Inhibitory Concentration) measurements . Computational QSAR (Quantitative SAR) models correlate electronic descriptors (e.g., logP, polar surface area) with activity .

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